Lipophilicity Advantage Over Unsubstituted Pyrazole Analog: LogP and LogSW Comparison
The 3-methyl substituent confers a measurable lipophilicity advantage compared to the des-methyl parent compound. Across Hit2Lead screening compound records, 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide exhibits a computed LogP of –0.67, representing a +0.27 log unit increase relative to the unsubstituted analog 2-(1H-pyrazol-1-yl)propanehydrazide (LogP = –0.94) . This lipophilicity shift is accompanied by a decrease in aqueous solubility: LogSW drops from –0.83 (unsubstituted) to –1.16 (3-methyl), a –0.33 log unit change . The 2-(5-methyl) regioisomer shows an intermediate LogP of –0.79, confirming that both the presence and position of the methyl group modulate these properties . These differences are relevant for medicinal chemistry campaigns where fine-tuning LogP is critical for optimizing membrane permeability, oral absorption, and CYP450-mediated metabolism .
| Evidence Dimension | Computed lipophilicity (LogP) and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | LogP = –0.67; LogSW = –1.16 |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)propanehydrazide: LogP = –0.94, LogSW = –0.83; 2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide: LogP = –0.79 |
| Quantified Difference | ΔLogP = +0.27 (vs. unsubstituted); ΔLogP = +0.12 (vs. 5-methyl regioisomer); ΔLogSW = –0.33 (vs. unsubstituted) |
| Conditions | Hit2Lead/ChemBridge computed physicochemical property database; consistent computational methodology for all three compounds |
Why This Matters
Procurement of the 3-methyl analog specifically supports SAR campaigns where incremental LogP increases are required; substituting the cheaper unsubstituted analog would confound permeability and metabolic stability data.
